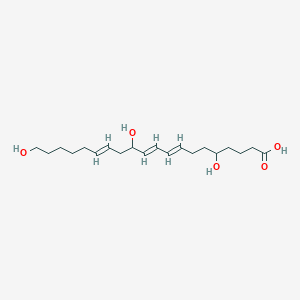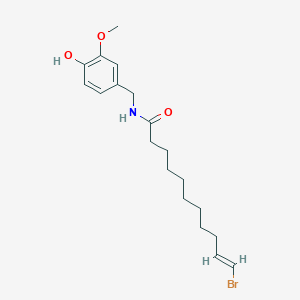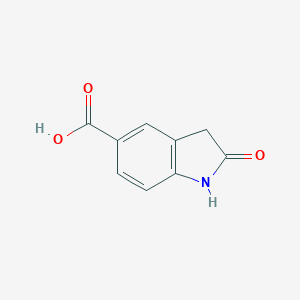
5-羧基羟吲哚
描述
Synthesis Analysis
The synthesis of 5-carboxyoxindole involves redox chemical processes, notably demonstrated in the preparation of a nanocomposite of carboxylic acid functionalized conducting polymer, poly(5-carboxyindole) (5C-PIn), and gold metal nanoparticles. This synthesis leverages the reaction between aqueous dispersion of carboxyindole monomer and aqueous solution of HAuCl4, highlighting a methodological approach to integrating carboxyindole with metal nanoparticles for enhanced electrical and optical properties (Joshi & Prakash, 2013).
Molecular Structure Analysis
The molecular structure of 5-carboxyoxindole and related compounds can be comprehensively analyzed through spectroscopic techniques. For example, vibrational spectroscopic studies, including infrared and Raman spectroscopy, provide insights into the structural attributes of indolecarboxylic acids and their metal complexes, contributing to a deeper understanding of the bonding and electronic properties of 5-carboxyoxindole derivatives (Morzyk-Ociepa, 2009).
Chemical Reactions and Properties
5-Carboxyoxindole serves as a functional precursor in various chemical reactions, including the synthesis of complex organic molecules and polymers. Its carboxylic acid group allows for diverse chemical modifications, facilitating the creation of novel materials with tailored properties. For instance, the preparation of Pd supported on 5-carboxyoxindole functionalized cell@Fe3O4 nanoparticles demonstrates its utility in catalyzing Heck-type arylation reactions, underscoring its potential in green chemistry applications (Mohammadnia & Poormirzaei, 2021).
Physical Properties Analysis
The physical properties of 5-carboxyoxindole and its derivatives, such as thermal stability, optical properties, and electrical behavior, are crucial for their application in materials science. The nanocomposite of poly(5-carboxyindole) and gold nanoparticles exhibits significant thermal stability and unique electrical properties, indicating its potential for use in organic electronic devices (Joshi & Prakash, 2013).
Chemical Properties Analysis
The chemical properties of 5-carboxyoxindole, including its reactivity and interaction with various chemical agents, play a pivotal role in its application across different chemical reactions. Its ability to undergo functionalization and act as a catalyst support highlights its versatility and importance in synthetic chemistry and catalysis (Mohammadnia & Poormirzaei, 2021).
科学研究应用
Selective Inhibition of Parasitic Enzymes : Zhang et al. (2014) reported that the 5-aminopyrazole-4-carboxamide scaffold, related to 5-carboxyoxindole, effectively creates selective inhibitors of CDPK1 from parasites like Toxoplasma gondii and Cryptosporidium parvum, demonstrating its potential in the development of anti-parasitic drugs (Zhang et al., 2014).
Catalyst in Chemical Reactions : Mohammadnia and Poormirzaei (2021) highlighted that Pd supported on 5-carboxyoxindole functionalized nanoparticles serves as an efficient, green, and recyclable catalyst for the Heck reaction, a crucial chemical synthesis process (Mohammadnia & Poormirzaei, 2021).
Anticancer and Antiviral Applications : The study by Wnuk et al. (1997) found that 5'-carboxaldehyde derivatives, which could be structurally related to 5-carboxyoxindole, show potential anticancer and antiviral effects, suggesting a broad scope of biomedical applications (Wnuk et al., 1997).
Drug Delivery Systems : Saboktakin et al. (2011) discussed the use of carboxymethyl starch-chitosan nanoparticles in drug delivery systems to the colon, which is pertinent in the context of treating diseases like colon cancer (Saboktakin et al., 2011).
Medicinal Chemistry : Roh, Vávrová, and Hrabálek (2012) highlighted the role of 5-substituted tetrazoles, similar to 5-carboxyoxindole, in medicinal chemistry, noting their high lipophilicity and metabolic resistance as valuable properties in drug synthesis and design (Roh, Vávrová, & Hrabálek, 2012).
Biosynthetic Pathways : The research by Stapon, Li, and Townsend (2003) on carbapenem biosynthesis, involving carbapenam synthetase, elucidates the role of similar compounds in complex biosynthetic pathways, crucial for understanding the synthesis of bioactive molecules (Stapon, Li, & Townsend, 2003).
安全和危害
未来方向
The use of 5-Carboxyoxindole in the preparation of new magnetic nanocatalysts presents exciting possibilities for future research . These nanocatalysts have high specific surface area and surface energy, which result in their high catalytic activity . They also have other properties, such as improving the selectivity of the reactions while reducing the reaction temperature, minimizing side reactions, and with higher recycling rates . This makes them of great interest for researchers in the synthesis of many organic compounds .
属性
IUPAC Name |
2-oxo-1,3-dihydroindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-6-3-5(9(12)13)1-2-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLKBUWXODIMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378368 | |
| Record name | 5-Carboxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxyoxindole | |
CAS RN |
102359-00-2 | |
| Record name | 5-Carboxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


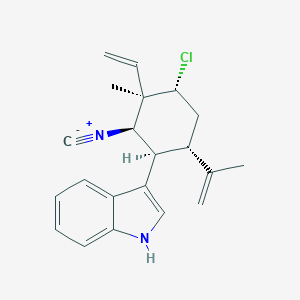


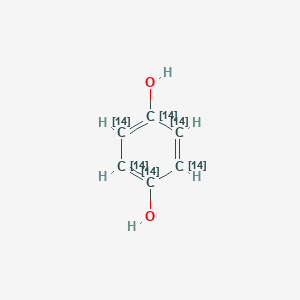
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
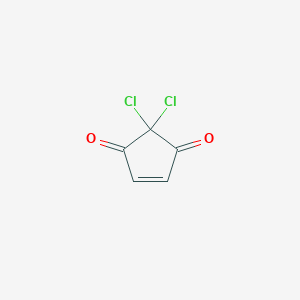
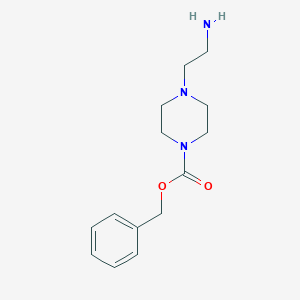
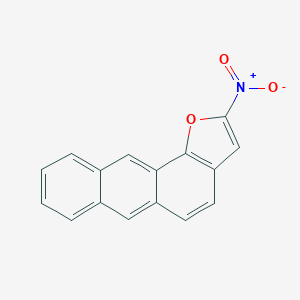
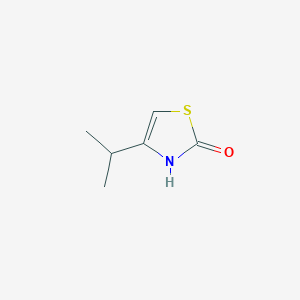
![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)
